N-(3-methylphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide
Description
N-(3-Methylphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule characterized by a 1,2-dihydropyridine-3-carboxamide core. Key structural features include:
- A 2-oxo-1,2-dihydropyridine scaffold, which enables π-conjugation and hydrogen-bonding interactions.
- A 3-methylphenyl group attached to the carboxamide nitrogen, contributing to steric and electronic modulation.
- A 4-(trifluoromethyl)benzyl substituent at the N1 position, enhancing lipophilicity and metabolic stability via the trifluoromethyl group’s electron-withdrawing effects .
Properties
Molecular Formula |
C21H17F3N2O2 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
N-(3-methylphenyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C21H17F3N2O2/c1-14-4-2-5-17(12-14)25-19(27)18-6-3-11-26(20(18)28)13-15-7-9-16(10-8-15)21(22,23)24/h2-12H,13H2,1H3,(H,25,27) |
InChI Key |
CPDLEGHHBGAVOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3-methylbenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the dihydropyridine ring. This intermediate is then reacted with 4-(trifluoromethyl)benzyl chloride under basic conditions to introduce the trifluoromethylphenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of advanced purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
N-(3-methylphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The dihydropyridine core is known to interact with calcium channels, potentially modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Analogues and Substitution Effects
The 2-oxo-1,2-dihydropyridine-3-carboxamide scaffold is versatile, with substituent variations significantly altering biological activity and physicochemical properties. Below is a comparative analysis of key analogs:
Pharmacological and Physicochemical Insights
- Elastase Inhibition (AZD9668) : The methanesulfonyl and pyrazole moieties in AZD9668 enhance binding to neutrophil elastase, a target in inflammatory diseases. The trifluoromethyl group in the target compound may similarly improve metabolic stability .
- Kinase Inhibition (BMS-777607) : Ethoxy and fluorophenyl substitutions in BMS-777607 optimize kinase selectivity and solubility, suggesting that similar modifications in the target compound could tailor its therapeutic profile .
- Crystallographic Data : Analogous compounds (e.g., N-(3-bromo-2-methylphenyl) derivative) exhibit near-planar conformations due to π-conjugation, with hydrogen-bonded dimers influencing stability and crystallinity .
Clinical and Preclinical Status
- AZD9668 : Advanced to Phase II for COPD but discontinued due to efficacy limitations, highlighting the challenge of balancing potency and clinical outcomes .
- BMS-777607: Demonstrated efficacy in xenograft models but required structural optimization for clinical advancement, underscoring the importance of substituent-driven pharmacokinetics .
Biological Activity
N-(3-methylphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, structure-activity relationships (SAR), and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 392.37 g/mol. The structure features a dihydropyridine core which is known for various biological activities, including anti-inflammatory and anti-cancer effects.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 392.37 g/mol |
| CAS Number | Not specified |
| Solubility | Soluble in DMSO |
| Appearance | White crystalline solid |
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antioxidant Activity : Studies have demonstrated that related compounds possess strong antioxidant properties, comparable to vitamin C, which can help in reducing oxidative stress in cells .
- Anti-inflammatory Effects : The dihydropyridine structure is often associated with anti-inflammatory activity, making it a candidate for treating conditions like arthritis and other inflammatory diseases.
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
- Neuroprotective Effects : There is emerging evidence that compounds with similar structures can protect neuronal cells from damage, potentially useful in neurodegenerative diseases like Alzheimer's .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the phenyl rings and the dihydropyridine core can significantly influence potency and selectivity for biological targets.
Key Findings from SAR Studies
- Substituent Effects : The presence of trifluoromethyl groups enhances lipophilicity, potentially improving membrane permeability and bioavailability.
- Positioning of Functional Groups : Variations in the position of methyl and trifluoromethyl substituents have been shown to affect receptor binding affinities and overall biological efficacy.
Case Studies
Several studies have investigated the biological activity of similar compounds:
- Study on Antioxidant Properties : A study published in Nature demonstrated that derivatives of dihydropyridine exhibited significant radical scavenging activity, indicating potential therapeutic applications in oxidative stress-related conditions .
- Cancer Cell Line Studies : Research has shown that certain derivatives can induce apoptosis in various cancer cell lines, suggesting a pathway for developing anticancer therapies.
- Neuroprotective Studies : Investigations into the neuroprotective effects of related compounds revealed their ability to mitigate neuronal damage in models of ischemia/reperfusion injury, highlighting their potential for treating neurodegenerative diseases .
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest strong interactions with receptors involved in inflammation and cancer pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
